

A Technical Deep Dive into the Historical Research of 4-Acetylamino**bi**phenyl

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Compound of Interest

Compound Name: 4-Acetylamino**bi**phenyl

Cat. No.: B142796

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Introduction

4-Acetylaminobi**phenyl** (4-AABP) is a carcinogenic aromatic amine that has been the subject of extensive research for decades. As the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), its study is intrinsically linked to the broader investigation of aromatic amines, a class of compounds with significant industrial history and profound toxicological implications. This technical guide provides an in-depth exploration of the historical context of 4-AABP research, detailing its discovery, the elucidation of its carcinogenic properties, and the key experimental findings that have shaped our understanding of its mechanism of action.

Historical Context and Early Investigations

The story of 4-AABP is inseparable from that of its parent compound, 4-ABP. Initially used as a rubber antioxidant and an intermediate in dye synthesis, the industrial production of 4-ABP in the United States ceased in the mid-1950s. This cessation was a direct result of mounting evidence linking occupational exposure to a dramatically increased risk of bladder cancer.

Pioneering epidemiological studies in the 1950s were instrumental in establishing this connection. A landmark study of workers at a chemical plant involved in the production of 4-ABP revealed a startlingly high incidence of bladder tumors. These early investigations, though lacking the sophisticated molecular tools of today, laid the critical groundwork for decades of research into the toxicology and carcinogenicity of aromatic amines. It was in this context that

4-AABP, a primary metabolite of 4-ABP, emerged as a key molecule of interest for researchers seeking to understand the mechanisms of aromatic amine-induced cancer.

Carcinogenicity and Toxicity

The carcinogenic potential of 4-AABP and its parent compound has been extensively documented in numerous animal studies. These investigations have been crucial in classifying 4-ABP as a known human carcinogen and in understanding the dose-response relationships and target organ specificity of these compounds.

Quantitative Toxicity Data

While specific LD50 values for **4-acetylamino**bi**phenyl** are not readily available in the surveyed literature, the tumorigenic and mutagenic properties have been quantitatively assessed. The following tables summarize key findings from historical animal studies.

Compound	Species	Route of Administration	Metric	Value	Reference
4-Acetylamino bi phenyl	Rat	Oral	TDLo	2770 mg/kg/21W-C	[1]
4-Acetylamino bi phenyl	Rat	Oral	TD	4070 mg/kg/34W-C	[1]

TDLo (Lowest Published Toxic Dose) and TD (Toxic Dose) refer to the dose that induces tumors.

Tumor Incidence in Animal Studies

Long-term carcinogenicity studies have been instrumental in characterizing the tumor spectrum induced by 4-ABP and, by extension, its metabolite 4-AABP.

Species	Sex	Dose (ppm in drinking water)	Tumor Type	Incidence (%)	Reference
BALB/c Mouse	Male	0	Bladder Carcinoma	0	[2]
7	0				
14	0				
28	2.5				
55	10.3				
110	28.6				
220	50.0				
BALB/c Mouse	Female	0	Hepatocellula r Neoplasms	2.5	[2]
7	2.6				
19	5.3				
38	10.5				
75	23.7				
150	52.6				
300	78.9				
BALB/c Mouse	Female	0	Angiosarcom as	0	[2]
7	0				
19	2.6				
38	2.6				
75	10.5				
150	21.1				

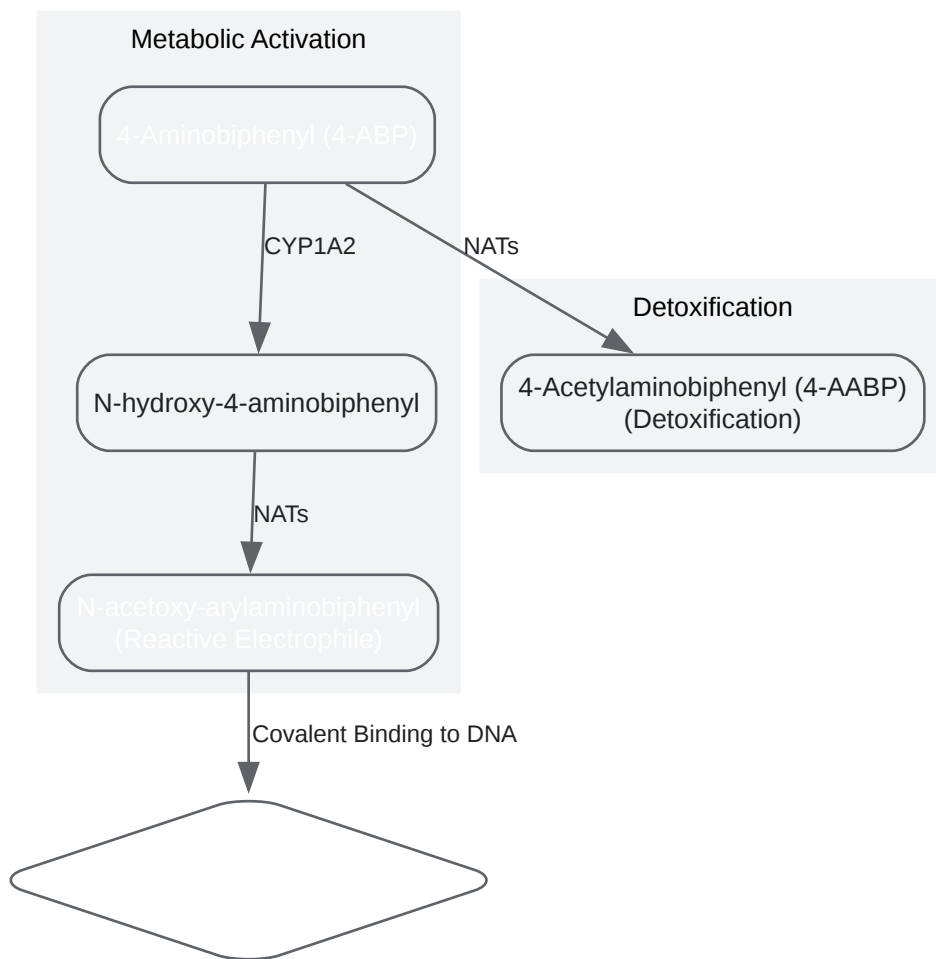
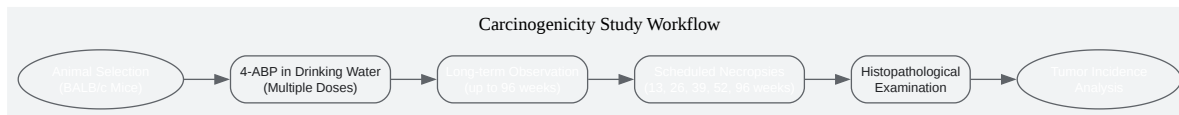
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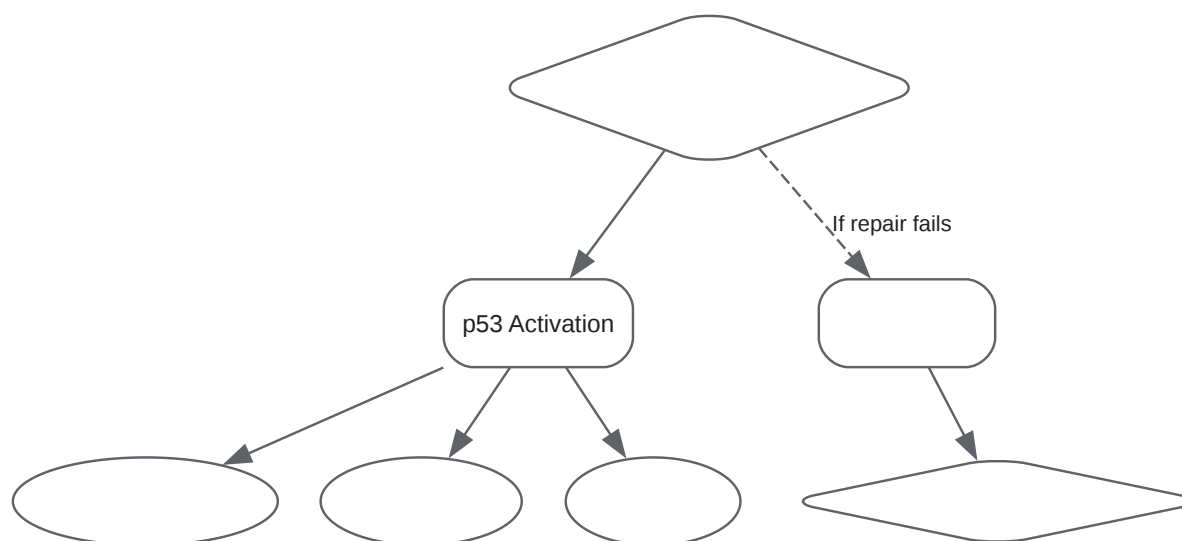
Experimental Protocols

Understanding the methodologies of key historical studies is crucial for interpreting their findings and for designing contemporary research.

Carcinogenicity Study in BALB/c Mice (Schieferstein et al., 1985)

- Objective: To determine the dose-related carcinogenicity of 4-aminobiphenyl.
- Animals: Male and female BALB/cStCrIfC3Hf/Nctr mice (840 of each sex).
- Test Substance Administration: 4-aminobiphenyl was administered in the drinking water at concentrations of 0, 7, 14, 28, 55, 110, and 220 ppm for males, and 0, 7, 19, 38, 75, 150, and 300 ppm for females.[\[2\]](#)
- Duration: Necropsies were performed at 13, 26, 39, 52, and 96 weeks of exposure.[\[2\]](#)
- Endpoints: The primary endpoints were the incidence of angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms. Non-neoplastic lesions were also evaluated.[\[2\]](#)
- Observations: A clear dose-response relationship was observed for all three tumor types. The incidence of bladder carcinoma was higher in males, while hepatocellular neoplasms and angiosarcomas were more frequent in females.[\[2\]](#)





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References

- 1. 4075-79-0 CAS MSDS (4-acetylamino biphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Carcinogenesis of 4-aminobiphenyl in BALB/cStCrIfC3Hf/Nctr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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